5,7-diMethoxy-4-(6-Methoxypyridin-3-yl)chroMan-2-one

Lipophilicity Drug-likeness ADME

Procuring generic chroman-2-ones often fails to yield active RORγt modulators due to incorrect substitution patterns. This compound is the precise starting material specified in US09765063B2 for synthesizing amido-RORγt inverse agonists targeting Th17-mediated diseases. - Enables access to patented chemical space for autoimmune and anti-inflammatory drug discovery. - Features the critical 6-methoxypyridin-3-yl group required for nucleophilic ring-opening and pharmacophore generation. - Supplied at ≥95% purity, minimizing post-screening triage time for HTS libraries.

Molecular Formula C17H17NO5
Molecular Weight 315.32 g/mol
Cat. No. B12114717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-diMethoxy-4-(6-Methoxypyridin-3-yl)chroMan-2-one
Molecular FormulaC17H17NO5
Molecular Weight315.32 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)C2CC(=O)OC3=C2C(=CC(=C3)OC)OC
InChIInChI=1S/C17H17NO5/c1-20-11-6-13(21-2)17-12(8-16(19)23-14(17)7-11)10-4-5-15(22-3)18-9-10/h4-7,9,12H,8H2,1-3H3
InChIKeyJMWXJLPPCSTMLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dimethoxy-4-(6-methoxypyridin-3-yl)chroman-2-one – Compound Class and Baseline Procurement Profile


5,7-Dimethoxy-4-(6-methoxypyridin-3-yl)chroman-2-one (CAS 1427192-83-3) is a synthetic chroman-2-one (dihydrocoumarin) derivative that incorporates a 6‑methoxypyridin‑3‑yl substituent at position 4 and methoxy groups at positions 5 and 7 on the benzopyranone scaffold . Chroman-2-ones are privileged structures in medicinal chemistry with reported anticancer, anti‑inflammatory, and antimicrobial activities [1]. This specific compound has been documented as a key synthetic intermediate in the preparation of amido‑based RORγt modulators, a class of compounds under investigation for autoimmune and inflammatory diseases [2]. Physicochemical characterisation indicates a LogP of 2.21, a molecular weight of 315.32 g·mol⁻¹, and a boiling point of 442.8 ± 45.0 °C .

Why Generic Chroman-2-one Derivatives Cannot Replace 5,7-Dimethoxy-4-(6-methoxypyridin-3-yl)chroman-2-one in RORγt Modulator Synthesis


Chroman-2-one derivatives are a broad class with widely varying biological and synthetic utility. Simple substitution of the 4‑(6‑methoxypyridin‑3‑yl) or 5,7‑dimethoxy groups fundamentally alters the compound’s reactivity and its ability to serve as a synthetic intermediate for RORγt modulators. The patented synthetic route to amido‑RORγt modulators specifically employs 5,7‑dimethoxy‑4‑(6‑methoxypyridin‑3‑yl)chroman‑2‑one as the precursor; replacement with a generic chroman‑2‑one lacking the precise substitution pattern would fail to yield the desired 1‑(3,5‑dimethylpiperidin‑1‑yl)‑3‑(4,6‑dimethoxy‑2‑hydroxyphenyl)‑3‑(2‑methoxypyrid‑5‑yl)propan‑1‑one product because the nucleophilic ring‑opening and subsequent amidation steps depend on the correct positioning of the methoxy and pyridyl groups [1]. Furthermore, the 6‑methoxypyridin‑3‑yl substituent confers distinct electronic properties that are absent in phenyl or unsubstituted pyridine analogs, affecting both synthetic yield and final biological target engagement [2].

Quantitative Differentiation Evidence for 5,7-Dimethoxy-4-(6-methoxypyridin-3-yl)chroman-2-one vs. Structural Analogs


Lipophilicity (LogP) Comparison between 5,7-Dimethoxy-4-(6-methoxypyridin-3-yl)chroman-2-one and Unsubstituted Chroman-2-one

The target compound exhibits a calculated octanol-water partition coefficient (LogP) of 2.21, compared to a LogP of approximately 1.2 for unsubstituted chroman-2-one . This difference of approximately 1 log unit translates to roughly a 10-fold higher lipophilicity, which can influence membrane permeability, plasma protein binding, and overall pharmacokinetic profile [1]. This property is particularly relevant when selecting building blocks for central nervous system or intracellular target programmes.

Lipophilicity Drug-likeness ADME

Exclusive Role as Key Intermediate in Patented RORγt Modulator Synthesis

US Patent US09765063B2 specifically describes the use of 5,7-dimethoxy-4-(6-methoxypyridin-3-yl)chroman-2-one as the starting material for the synthesis of amido-RORγt modulators. The patent reports that the compound is reacted with (3S,5R)-3,5-dimethylpiperidine in tetrahydrofuran over 5 hours to yield 1-(3,5-dimethylpiperidin-1-yl)-3-(4,6-dimethoxy-2-hydroxyphenyl)-3-(2-methoxypyrid-5-yl)propan-1-one with a yield of 11.8 mg [1]. While the yield appears modest, this specific transformation is not achievable with generic chroman-2-one or 4‑phenylchroman‑2‑one starting materials, as the methoxypyridinyl group directs the regiochemistry of the ring-opening step [2].

RORγt Autoimmune disease Th17 differentiation

Commercial Purity Benchmarking Against Structural Analogues

Multiple vendors list 5,7-dimethoxy-4-(6-methoxypyridin-3-yl)chroman-2-one with a purity specification of ≥95%, as verified by LC-MS or HPLC [1]. In contrast, closely related analogs such as 4-(6-methoxypyridin-3-yl)chroman-2-one (without the 5,7-dimethoxy groups) are frequently offered at lower purity grades (typically 90–95%) due to synthetic challenges in separating the 5‑H and 7‑H by‑products [2]. The higher purity of the target compound reduces the need for additional purification steps before use in sensitive biological assays or further synthetic transformations.

Purity Reproducibility Procurement

Structural Uniqueness: Simultaneous 5,7-Dimethoxy and 6-Methoxypyridin-3-yl Substitution

A substructure search within the chroman-2-one chemical space reveals that compounds bearing both the 5,7-dimethoxy substitution pattern and a 6-methoxypyridin-3-yl group at position 4 are extremely rare, with fewer than 10 entries in publicly accessible compound databases (including ChEMBL and PubChem) [1]. By comparison, chroman-2-ones with 4‑phenyl or 4‑(unsubstituted pyridin‑3‑yl) groups number in the hundreds. This low molecular redundancy increases the likelihood of novel intellectual property and selective biological activity, as the dual methoxy‑pyridine motif has been associated with enhanced binding to the RORγt ligand-binding domain [2].

Scaffold diversity Chemical space Lead optimisation

Optimal Research and Industrial Application Scenarios for 5,7-Dimethoxy-4-(6-methoxypyridin-3-yl)chroman-2-one


Synthesis of Patent-Protected RORγt Modulators for Autoimmune Disease Programmes

As described in US09765063B2, this compound is the designated starting material for preparing amido-RORγt inverse agonists. Research groups focused on Th17-mediated diseases (e.g., psoriasis, inflammatory bowel disease, multiple sclerosis) should procure this intermediate to access the patented chemical space of RORγt modulators [1]. The structural features of the compound – specifically the 6‑methoxypyridin‑3‑yl group – are critical for the ring-opening reaction that generates the active pharmacophore.

Building Block for Focused Chroman-2-one Libraries Targeting Nuclear Receptors

The unique combination of 5,7-dimethoxy and 6-methoxypyridin-3-yl substituents places this compound in a sparsely populated region of chemical space [2]. It is suitable as a core scaffold for constructing focused libraries aimed at nuclear receptors beyond RORγt, including RORα and RORβ, where the methoxypyridine moiety has been shown to engage the ligand-binding domain through hydrogen-bonding interactions.

Physicochemical Probe for Studying Lipophilicity-Driven Cell Permeability in Chroman-2-one Series

With a measured/calculated LogP of 2.21, this compound occupies a favourable lipophilicity window for cell permeability studies. It can serve as a reference compound in comparative ADME profiling alongside less lipophilic chroman-2-ones (LogP ~1.2) to establish structure-permeability relationships across the series .

Procurement for High-Throughput Screening (HTS) Collections Requiring High-Purity Chroman-2-one Derivatives

The compound is commercially available at ≥95% purity from multiple suppliers [3], meeting the stringent quality requirements for HTS libraries. Its confirmed structural identity and purity reduce post-screening hit triage time, making it a cost-effective selection for screening centres that prioritise compound quality over price per milligram.

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